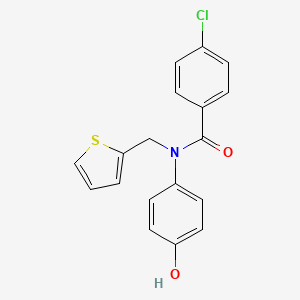

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

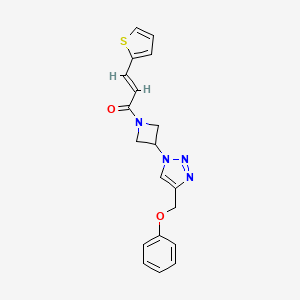

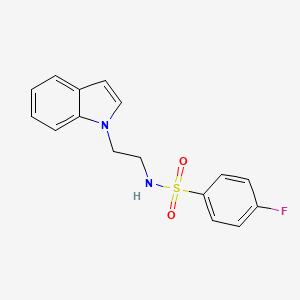

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide, or 4-CNHTB, is an organic compound that is used in scientific research for a variety of applications. Its structure consists of an aromatic amide with a thiophene ring, a hydroxyphenyl group, and a chlorine atom. This compound has been used in various research applications, such as the synthesis of nanomaterials, the development of drug delivery systems, and the study of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

- Application : This compound is used in nonlinear optical applications. It’s essential in optoelectronics applications, such as optical modulation, optical switching, optical logic, electro-optic shutters, and storage devices for telecommunication and signal processing .

- Method : The 4-hydroxybenzophenone single crystal was grown by slow evaporation solution growth technique. The lattice parameter, space group, and crystal structure of the grown crystal were confirmed using single crystal X-ray diffraction (XRD) studies .

- Results : The cut-off wavelength was observed around 357 nm. The dielectric studies of the grown 4-hydroxybenzophenone crystal were analyzed using the parallel plate capacitor method. The electronic properties such as the Plasma energy, Penn gap, Fermi energy, and the electronic polarizability were calculated .

- Application : Polymer flooding becomes a promising technology for heavy oil recovery thanks to the widespread use of horizontal wells .

- Method : By adding polymers to water, the water–oil mobility is lowered. Such a change can lead to better sweep efficiency .

- Results : Past laboratory research showed that polymer could increase heavy oil recovery by more than 20%. Field cases in China, Turkey and Oman demonstrated the success of polymer flooding in heavy oil fields .

Nonlinear Optical Applications of 4-Hydroxybenzophenone

Polymer Flooding in Heavy Oil Recovery

Eigenschaften

IUPAC Name |

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2S/c19-14-5-3-13(4-6-14)18(22)20(12-17-2-1-11-23-17)15-7-9-16(21)10-8-15/h1-11,21H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDKTHIDSKTJAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)

![8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2378672.png)

![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)

![Spiro[1,3-dihydroindene-2,1'-cyclopentane]-1-amine;hydrochloride](/img/structure/B2378675.png)

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2378677.png)

![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)

![3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2378684.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2378685.png)